molecular formula C10H11N3S2 B6586310 4-methyl-6-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}pyrimidine CAS No. 1251624-86-8

4-methyl-6-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}pyrimidine

Cat. No. B6586310
CAS RN: 1251624-86-8
M. Wt: 237.3 g/mol
InChI Key: VOOJMNBYIBPYSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-6-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}pyrimidine (4M6TMP) is a small molecule derived from a thiazole ring that has recently gained attention for its potential applications in scientific research. It has been studied for its unique ability to bind to a wide range of targets, including proteins, enzymes, and other molecules. This molecule has been used in a variety of laboratory experiments, including those related to drug discovery, biochemistry, and physiology.

Scientific Research Applications

Antimicrobial Agents

4-methyl-6-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}pyrimidine has shown significant potential as an antimicrobial agent. The thiazole and pyrimidine moieties are known for their ability to inhibit the growth of various bacteria and fungi. This compound can be used to develop new antibiotics that are effective against resistant strains of bacteria .

Anticancer Research

This compound has been investigated for its anticancer properties. The presence of the thiazole ring is crucial as it can interfere with the DNA synthesis of cancer cells, leading to cell death. Research has shown that derivatives of thiazole can be potent inhibitors of cancer cell proliferation, making this compound a promising candidate for anticancer drug development .

Anti-inflammatory Agents

4-methyl-6-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}pyrimidine has also been studied for its anti-inflammatory properties. The compound can inhibit the production of pro-inflammatory cytokines, which are responsible for inflammation. This makes it a potential candidate for treating inflammatory diseases such as arthritis .

Antiviral Applications

The compound has shown potential in antiviral research. The thiazole ring can interact with viral enzymes, inhibiting their activity and preventing the replication of viruses. This makes it a valuable compound in the development of antiviral drugs, particularly against viruses that have developed resistance to existing treatments .

Neuroprotective Agents

Research has indicated that 4-methyl-6-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}pyrimidine may have neuroprotective effects. The compound can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This opens up possibilities for its use in developing treatments for these conditions .

Antioxidant Properties

The compound has been found to possess antioxidant properties, which can neutralize free radicals and reduce oxidative stress in cells. This is particularly important in preventing cellular damage and aging, and it can be used in the development of supplements or drugs aimed at enhancing cellular health .

These applications highlight the versatility and potential of 4-methyl-6-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}pyrimidine in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!

Thiazoles: having diverse biological activities Synthesis and Biological Evaluation of Thiazole Derivatives

properties

IUPAC Name

2-methyl-4-[(6-methylpyrimidin-4-yl)sulfanylmethyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S2/c1-7-3-10(12-6-11-7)15-5-9-4-14-8(2)13-9/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOJMNBYIBPYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)SCC2=CSC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(((6-methylpyrimidin-4-yl)thio)methyl)thiazole

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